

2-(3-Chlorophenyl)pyridin-3-amine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(3-Chlorophenyl)pyridin-3-amine

Cat. No.: B8788838

[Get Quote](#)

Topic: **2-(3-Chlorophenyl)pyridin-3-amine**: Chemical Properties, Synthesis, and Medicinal Chemistry Profile CAS: 886507-61-5 Molecular Formula: C₁₁H₈ClN₂

Executive Summary

2-(3-Chlorophenyl)pyridin-3-amine is a high-value biaryl scaffold utilized extensively in the design of small-molecule inhibitors for oncology and immunology. Structurally, it functions as a privileged pharmacophore, offering a bidentate hydrogen-bonding motif capable of mimicking the adenine ring of ATP in kinase pockets or engaging allosteric sites in G-Protein Coupled Receptors (GPCRs). This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and reactivity profile, designed to support researchers in lead optimization and scaffold hopping campaigns.

Part 1: Structural Analysis & Physicochemical Profile

The molecule consists of a 3-aminopyridine core substituted at the 2-position with a 3-chlorophenyl ring.^[1] The biaryl axis introduces a critical degree of torsional freedom, allowing

the molecule to adopt conformations that maximize binding affinity while minimizing steric clash within protein pockets.

Physicochemical Data

Property	Value	Notes
Molecular Weight	204.66 g/mol	Optimal for fragment-based drug discovery (FBDD).
CAS Number	886507-61-5	Unique identifier for procurement/database search.
LogP (Predicted)	2.5 ± 0.3	Moderate lipophilicity; favorable for membrane permeability.
H-Bond Donors	1 (-NH ₂)	Primary amine acts as a key donor in hinge binding.
H-Bond Acceptors	2 (Pyridine N, Amine N)	Pyridine nitrogen is a critical acceptor.
pKa (Pyridine N)	-3.5 - 4.0	Suppressed basicity due to the ortho-aryl group and electron-withdrawing 3-Cl substituent.
Topological Polar Surface Area (TPSA)	38.9 Å ²	Well within the Veber rules (<140 Å ²) for oral bioavailability.

Conformational Analysis

The biaryl bond (C2_{pyridine}-C1_{phenyl}) is not rigid. However, steric repulsion between the pyridine amine (C3-NH₂) and the phenyl ring protons induces a twist, preventing coplanarity. This "twisted" conformation is energetically favorable and often matches the bioactive conformation required for kinase hinge binding, reducing the entropic penalty upon binding.

Part 2: Synthetic Pathways

The most robust method for synthesizing **2-(3-Chlorophenyl)pyridin-3-amine** is the Suzuki-Miyaura cross-coupling reaction. This pathway offers high yields, tolerance for functional groups, and scalability.

Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

- Reactant A: 2-Bromo-3-aminopyridine (or 2-Chloro-3-aminopyridine)[2]
- Reactant B: 3-Chlorophenylboronic acid
- Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
- Base: Na₂CO₃ (2.0 M aqueous solution)
- Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask, dissolve 2-bromo-3-aminopyridine (1.0 equiv) and 3-chlorophenylboronic acid (1.2 equiv) in degassed 1,4-dioxane.
- Activation: Add the Na₂CO₃ solution. Sparge with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).
- Catalysis: Add Pd(PPh₃)₄ (5 mol%).
- Reflux: Heat the mixture to 90–100°C under a nitrogen atmosphere for 12–16 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
- Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄. [3]
- Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0–40% EtOAc in Hexanes).
- Yield: Expected yield is 75–85% as a pale yellow/off-white solid.

Visualization: Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Figure 1. Standardized Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biaryl amine.

Part 3: Reactivity & Functionalization

The chemical utility of **2-(3-Chlorophenyl)pyridin-3-amine** lies in its orthogonal reactivity. The exocyclic amine is nucleophilic, while the pyridine nitrogen is basic and susceptible to oxidation.

Amine Functionalization (N-Acylation/Alkylation)

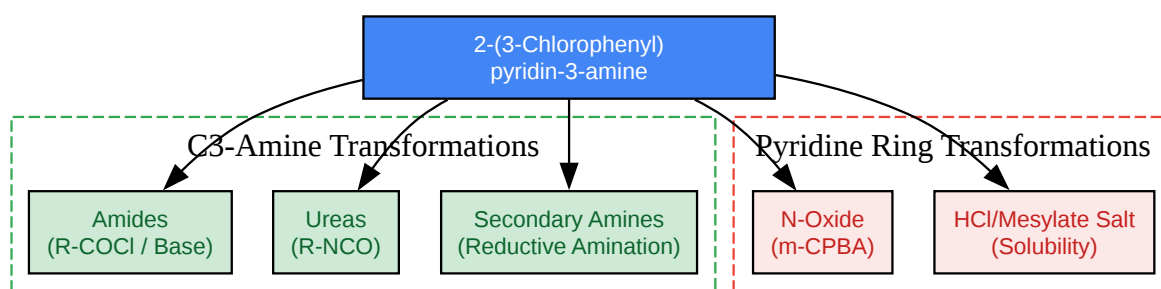
The primary amine at the C3 position is the primary handle for derivatization.

- **Amide Formation:** Reacts with acid chlorides or carboxylic acids (using HATU/EDC) to form amides. This is the most common transformation in drug discovery to extend the scaffold into the "solvent-exposed" region of a protein pocket.
- **Urea Formation:** Reaction with isocyanates yields ureas, a motif seen in kinase inhibitors like Sorafenib.
- **Buchwald-Hartwig Coupling:** Can serve as the amine partner to couple with another aryl halide, creating a diarylamine.

Pyridine Ring Reactivity

- N-Oxidation: Treatment with m-CPBA yields the pyridine N-oxide. This alters the electronic properties and can be used as a prodrug strategy or to modify metabolic stability.
- Salt Formation: Readily forms salts (e.g., HCl, mesylate) to improve aqueous solubility for biological assays.

Visualization: Reactivity Profile



[Click to download full resolution via product page](#)

Caption: Figure 2. Functionalization map highlighting the divergent synthetic utility of the amine and pyridine core.

Part 4: Medicinal Chemistry Applications

This scaffold is a "privileged structure," meaning it is statistically more likely to bind to biological targets.

Kinase Inhibition (Hinge Binder)

In many kinase inhibitors, the 3-aminopyridine motif functions as an adenine mimetic.

- The Donor-Acceptor Motif: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge region. The exocyclic C3-NH₂ acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.
- The 3-Chlorophenyl Group: This hydrophobic moiety typically occupies the "gatekeeper" region or the hydrophobic back pocket (Selectivity Pocket), providing potency and selectivity over other kinases.

GPCR Modulation

Similar biaryl scaffolds are found in antagonists for the Smoothed (Smo) receptor (Hedgehog pathway) and various chemokine receptors. The 3-chloro substituent often fills a specific lipophilic sub-pocket, enhancing residence time.

Part 5: Safety & Handling

Hazard Classification (GHS):

- Signal Word: Warning
- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

Handling Protocols:

- Always handle in a fume hood to avoid inhalation of dust.
- Wear nitrile gloves and safety glasses.
- Store in a cool, dry place (2–8°C recommended for long-term stability) to prevent slow oxidation of the amine.

References

- Molaid Chemicals. (n.d.). Chemical Property Profile: CAS 886507-61-5.[5] Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted pyridines. Retrieved from [\[Link\]](#)
- Suzuki, A. (1991). Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides. *Pure & Appl. Chem.*, 63(3), 419-422.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 3-Chloropyridin-2-amine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents \[patents.google.com\]](#)
- [3. N-\(3-Chlorophenyl\)-3-nitropyridin-2-amine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. keyorganics.net \[keyorganics.net\]](#)
- To cite this document: BenchChem. [2-(3-Chlorophenyl)pyridin-3-amine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8788838/docs#2-3-chlorophenyl-pyridin-3-amine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b8788838/docs#2-3-chlorophenyl-pyridin-3-amine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)